![molecular formula C10H17BrO B13186448 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is a synthetic organic compound characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methoxy-substituted cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et3N) in the presence of ethyl cyanoacetate or malononitrile . This reaction proceeds efficiently, yielding the desired bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Cyclization Reactions: The cyclopropyl ring can participate in ring-opening or ring-closing reactions under specific conditions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium borohydride (NaBH4): Employed in reduction reactions.
Palladium catalysts: Utilized in cyclization and coupling reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and various cyclized derivatives .
Aplicaciones Científicas De Investigación
1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Explored for its effects on biological systems, including enzyme inhibition and antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions, which can interact with various substrates to form desired products. These intermediates are stabilized by the presence of solvents like methanol, facilitating their reactivity in different chemical reactions.
Comparación Con Compuestos Similares
- 1-(Bromomethyl)cyclopropylmethanol
- 1-(Bromomethyl)cyclopropylacetonitrile
- 1-(Bromomethyl)cyclopropylbenzene
Uniqueness: 1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane is unique due to its combination of a bromomethyl group with a cyclopropyl and methoxy-substituted cyclopentane ring.
Propiedades
Fórmula molecular |
C10H17BrO |
|---|---|
Peso molecular |
233.14 g/mol |
Nombre IUPAC |
1-[1-(bromomethyl)cyclopropyl]-2-methoxycyclopentane |
InChI |
InChI=1S/C10H17BrO/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h8-9H,2-7H2,1H3 |
Clave InChI |
OYADRRZCURKCLY-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC1C2(CC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B13186365.png)


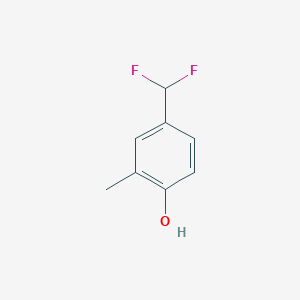
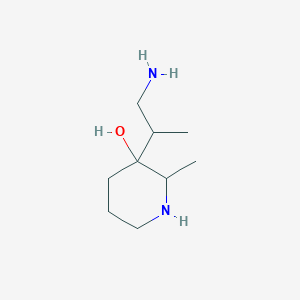


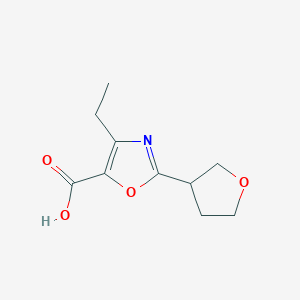
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
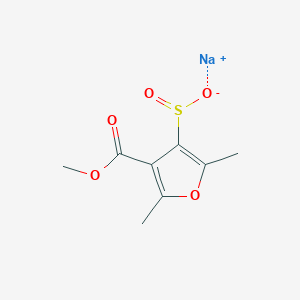
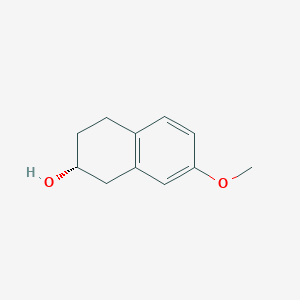
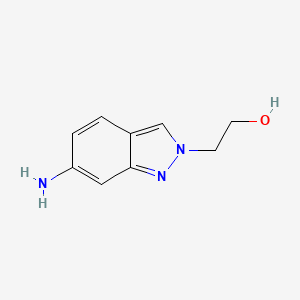
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)

